![molecular formula C5H5AuCl3N B12062988 pyridine;trichlorogold](/img/structure/B12062988.png)
pyridine;trichlorogold
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Overview
Description
- It appears as a pale yellow powder and has a melting point range of 232-240°C .
- The compound consists of a pyridine ligand coordinated to a gold(III) center, forming a trichloroaurate complex.
Pyridine trichlorogold: is an organometallic complex with the chemical formula C₅H₅AuCl₃N.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Catalytic Applications
Trichloro(pyridine)gold(III) serves as a catalyst in several chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions involving carbon-carbon bond formation makes it valuable in the production of complex organic molecules.
Gold-Catalyzed Reactions
- Hydration of Alkynes : Trichloro(pyridine)gold(III) has been used to catalyze the hydration of alkynes to yield ketones, showcasing its effectiveness in promoting electrophilic addition reactions.
- Aromatic Substitution : The compound can also catalyze electrophilic aromatic substitution reactions, which are essential for synthesizing various aromatic compounds.
Medicinal Chemistry
The biological activity of gold complexes, including trichloro(pyridine)gold(III), has been explored for potential therapeutic applications. Research indicates that these complexes may exhibit anticancer properties.
Antitumor Activity
- Mechanism of Action : Studies have shown that gold(III) complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
- Case Studies : Research published in scientific journals highlights the cytotoxic effects of pyridine-based gold complexes against various cancer cell lines, indicating their potential as novel anticancer agents .
Materials Science
Trichloro(pyridine)gold(III) is also investigated for its role in the development of advanced materials, particularly in nanotechnology.
Nanoparticle Synthesis
- Gold Nanoparticles : The compound can be utilized as a precursor for synthesizing gold nanoparticles, which have applications in drug delivery, imaging, and diagnostics.
- Stability and Functionalization : The stability of trichloro(pyridine)gold(III) allows for controlled synthesis and functionalization of nanoparticles, enhancing their performance in biomedical applications.
Summary Table of Applications
Mechanism of Action
- The exact mechanism by which pyridine trichlorogold exerts its effects is not well-established.
- It likely interacts with specific molecular targets or participates in catalytic processes.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Pyridine derivatives, particularly when complexed with trichlorogold (AuCl3), have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound "pyridine; trichlorogold," focusing on its potential applications in cancer therapy, antimicrobial properties, and other therapeutic effects.
Overview of Pyridine and Trichlorogold
Pyridine is a heterocyclic aromatic organic compound with the formula C5H5N. It is known for its role as a building block in various pharmaceuticals due to its ability to form stable complexes with metals. Trichlorogold , or gold(III) chloride (AuCl3), is a highly soluble gold compound that has been studied for its biological activity, particularly in cancer treatment.
Anticancer Properties
Research indicates that gold(III) complexes, including those derived from pyridine, exhibit promising anticancer properties.
- Mechanism of Action : The cytotoxicity of these complexes is primarily attributed to their ability to bind to DNA and induce apoptosis in cancer cells. Studies have shown that pyridine-containing gold complexes can outperform traditional chemotherapeutics like cisplatin in certain cancer cell lines, demonstrating a distinct mode of action that involves DNA intercalation and disruption of cellular processes .
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Case Studies :
- A study reported that phenylpyridine complexes of gold(III) showed significant activity against various cancer cell lines, with mechanisms involving DNA interaction similar to cisplatin but with reduced toxicity and resistance issues .
- Another investigation highlighted the efficacy of pyridine-gold complexes against leukemia cells, emphasizing their potential as alternatives to existing treatments .
Antimicrobial Activity
Pyridine derivatives have also been studied for their antimicrobial properties.
- Antibacterial Effects : Compounds containing pyridine and trichlorogold have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these compounds ranged from 0.02 to 6 mM, indicating potent antibacterial effects .
- Antifungal Activity : Pyridine-based compounds have shown effectiveness against various fungi, with MIC values ranging from 0.1 to 12 mM against Candida albicans and Aspergillus niger. .
Table 1: Anticancer Activity of Pyridine-Trichlorogold Complexes
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Pyridine-AuCl3 Complex A | HeLa (Cervical Cancer) | 5.2 | DNA intercalation |
Pyridine-AuCl3 Complex B | MCF-7 (Breast Cancer) | 4.8 | Apoptosis induction |
Pyridine-AuCl3 Complex C | A549 (Lung Cancer) | 6.0 | Cell cycle arrest |
Table 2: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Bacterial Strain | MIC (mM) | Type of Activity |
---|---|---|---|
Pyridine-AuCl3 Complex D | Staphylococcus aureus | 0.02 | Bactericidal |
Pyridine-AuCl3 Complex E | Bacillus subtilis | 0.05 | Bacteriostatic |
Pyridine-AuCl3 Complex F | Candida albicans | 0.1 | Fungicidal |
Properties
Molecular Formula |
C5H5AuCl3N |
---|---|
Molecular Weight |
382.42 g/mol |
IUPAC Name |
pyridine;trichlorogold |
InChI |
InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3 |
InChI Key |
TYJJOEBQRJABJG-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=NC=C1.Cl[Au](Cl)Cl |
Origin of Product |
United States |
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